molecular formula C20H16 B103690 12-ethylbenzo[a]anthracene CAS No. 18868-66-1

12-ethylbenzo[a]anthracene

Cat. No.: B103690
CAS No.: 18868-66-1
M. Wt: 256.3 g/mol
InChI Key: ZZIFQBYIKWXEHJ-UHFFFAOYSA-N
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Description

12-ethylbenzo[a]anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C20H16. It consists of four fused benzene rings with an ethyl group attached at the 12th position. This compound is a derivative of benz(a)anthracene, which is known for its presence in tobacco smoke and its carcinogenic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benz(a)anthracene, 12-ethyl- typically involves the alkylation of benz(a)anthracene. One common method is the Friedel-Crafts alkylation, where benz(a)anthracene reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .

Industrial Production Methods: Industrial production of benz(a)anthracene, 12-ethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction is carefully monitored to control the temperature and pressure, ensuring high yield and purity of the product .

Types of Reactions:

    Oxidation: 12-ethylbenzo[a]anthracene can undergo oxidation reactions, leading to the formation of quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert benz(a)anthracene, 12-ethyl- to its dihydro or tetrahydro derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at various positions on the aromatic rings. Halogenation, nitration, and sulfonation are common substitution reactions.

Major Products Formed:

Scientific Research Applications

12-ethylbenzo[a]anthracene has several applications in scientific research:

Mechanism of Action

The mechanism of action of benz(a)anthracene, 12-ethyl- involves its metabolic activation to reactive intermediates. These intermediates can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The compound is metabolized by cytochrome P450 enzymes to form epoxides and dihydrodiols, which are the primary reactive species. These metabolites can interact with cellular macromolecules, disrupting normal cellular functions and leading to toxic effects .

Comparison with Similar Compounds

    Benz(a)anthracene: The parent compound without the ethyl group.

    7,12-Dimethylbenz(a)anthracene: A derivative with two methyl groups at positions 7 and 12.

    Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with a similar structure but different ring fusion pattern.

Uniqueness: 12-ethylbenzo[a]anthracene is unique due to the presence of the ethyl group at the 12th position, which influences its chemical reactivity and biological interactions. This structural modification can alter the compound’s electronic properties, making it distinct from its parent compound and other derivatives .

Properties

IUPAC Name

12-ethylbenzo[a]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16/c1-2-17-18-9-5-4-8-15(18)13-16-12-11-14-7-3-6-10-19(14)20(16)17/h3-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIFQBYIKWXEHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC3=CC=CC=C31)C=CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172240
Record name Benz(a)anthracene, 12-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18868-66-1
Record name Benz(a)anthracene, 12-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018868661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benz(a)anthracene, 12-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90172240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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